molecular formula C9H13NO3 B14197731 Ethyl 2-(cyanomethyl)-3-oxopentanoate CAS No. 869641-02-1

Ethyl 2-(cyanomethyl)-3-oxopentanoate

Cat. No.: B14197731
CAS No.: 869641-02-1
M. Wt: 183.20 g/mol
InChI Key: SITNUZDMGFDSKF-UHFFFAOYSA-N
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Description

Ethyl 2-(cyanomethyl)-3-oxopentanoate (C₉H₁₃NO₃) is a β-ketoester derivative characterized by a cyanomethyl substituent at the α-position of the carbonyl group. This compound is synthesized via the Darzens reaction, as described in and 6, using ethyl 3-oxopentanoate as a starting material. The reaction yields a yellow oil (80% yield) with distinct spectroscopic properties:

  • IR spectroscopy: Peaks at 2326 cm⁻¹ (C≡N stretch) and 1720 cm⁻¹ (ester C=O stretch).
  • NMR data: δ 1.05 (t, 3H, ethyl CH₃), 1.23 (t, 3H, ester CH₃), and 2.74 ppm (d, 2H, cyanomethyl CH₂) .
  • Elemental analysis: Confirmed composition (C: 59.01%, H: 7.13%, N: 7.59%) .

The cyanomethyl group enhances electrophilicity at the α-carbon, making this compound a versatile intermediate in heterocyclic synthesis, particularly for substituted pyrroles .

Properties

CAS No.

869641-02-1

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

ethyl 2-(cyanomethyl)-3-oxopentanoate

InChI

InChI=1S/C9H13NO3/c1-3-8(11)7(5-6-10)9(12)13-4-2/h7H,3-5H2,1-2H3

InChI Key

SITNUZDMGFDSKF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CC#N)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(cyanomethyl)-3-oxopentanoate typically involves the reaction of ethyl cyanoacetate with a suitable aldehyde or ketone under basic conditions. One common method is the Knoevenagel condensation, where ethyl cyanoacetate reacts with an aldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Solvent-free methods and microwave-assisted synthesis are also explored to reduce environmental impact and improve reaction rates .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(cyanomethyl)-3-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 2-(cyanomethyl)-3-oxopentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(cyanomethyl)-3-oxopentanoate involves its reactivity with various nucleophiles and electrophiles. The cyano group and the ketone moiety are key functional groups that participate in these reactions. The compound can act as a Michael acceptor in conjugate addition reactions, and the ester group can undergo hydrolysis under acidic or basic conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s uniqueness lies in its cyanomethyl substituent. Comparisons with structurally related β-ketoesters reveal significant differences in reactivity, applications, and physicochemical properties:

Compound Name Molecular Formula Substituent(s) Key Properties/Applications Synthesis Method Reference
Ethyl 2-(cyanomethyl)-3-oxopentanoate C₉H₁₃NO₃ Cyanomethyl Pyrrole synthesis; IR: 2326 cm⁻¹ (C≡N) Darzens reaction
Ethyl 2-(4-chlorophenyl)-3-oxopentanoate C₁₃H₁₅ClO₃ 4-Chlorophenyl Pharmaceutical intermediate (e.g., Tamoxifen derivatives) Alkylation
Ethyl 4-methyl-3-oxopentanoate C₈H₁₄O₃ Methyl Inactive in enzymatic reductions (NcCR) Esterification
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ Phenyl Precursor for aromatic heterocycles Claisen condensation
Ethyl 2-acetyl-3-oxopentanoate C₉H₁₄O₄ Acetyl Specialty chemical (CAS 1228386-26-2) Acylation

Pharmacological and Industrial Relevance

  • Enzymatic Interactions: Methyl 3-oxopentanoate derivatives (e.g., methyl 4,4-dimethoxy-3-oxovalerate) are inactive in NcCR-mediated reductions, suggesting that substituent size and polarity critically affect enzyme-substrate compatibility .
  • Synthetic Utility: Ethyl 2-phenylacetoacetate (C₁₂H₁₄O₃) is widely used in Claisen condensations for benzofuran synthesis, whereas the cyanomethyl variant is preferred for nitrogen-containing heterocycles .

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